

A Technical Guide to 1-Methylpiperidine-4-carboxylic Acid (CAS 68947-43-3)

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Compound of Interest

Compound Name: 1-Methylpiperidine-4-carboxylic acid

Cat. No.: B1333780

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carboxylic acid, also known by synonyms such as N-Methylisonipecotic acid and 1-Methyl-4-piperidinecarboxylic acid, is a heterocyclic organic compound.^{[1][2]} Its structure, featuring a piperidine ring N-methylated and substituted with a carboxylic acid group at the 4-position, makes it a valuable building block in medicinal chemistry and pharmaceutical development.^{[1][2]} This document provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on its role in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties

1-Methylpiperidine-4-carboxylic acid is typically a white to off-white crystalline solid.^[1] It possesses moderate solubility in water and is soluble in polar organic solvents.^{[1][3]} The presence of both a tertiary amine and a carboxylic acid group gives it zwitterionic characteristics. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1-Methylpiperidine-4-carboxylic Acid**

Property	Value	Source(s)
CAS Number	68947-43-3	[1][4][5]
Molecular Formula	C ₇ H ₁₃ NO ₂	[4][6]
Molecular Weight	143.18 g/mol	[4]
Melting Point	135 - 139 °C, 174 - 178 °C	[3]
Boiling Point (Predicted)	246.1 ± 33.0 °C at 760 mmHg	
Density (Predicted)	1.1 ± 0.1 g/cm ³	
pKa	~4-5 (for the carboxylic acid group)	[3]
Appearance	White to light yellow crystalline powder	
Solubility	Moderate solubility in water	[3]
InChI Key	HCKNAJXCHMACDN-UHFFFAOYSA-N	
SMILES	CN1CCC(CC1)C(=O)O	[4]

Note: Discrepancies in the melting point are noted in the literature, which may be due to different crystalline forms or measurement conditions.

Synthesis

A common and efficient method for the synthesis of **1-Methylpiperidine-4-carboxylic acid** is through the reductive amination of isonipecotic acid (piperidine-4-carboxylic acid) using formaldehyde as the methyl source and a reducing agent.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is based on a procedure outlined for the synthesis of **1-Methylpiperidine-4-carboxylic acid**.^[2]

Materials:

- Isonipecotic acid (4-piperidinecarboxylic acid)
- Formaldehyde (37% aqueous solution)
- Palladium on carbon (10% Pd/C, 55% water paste)
- Hydrogen gas
- Water
- Ethanol

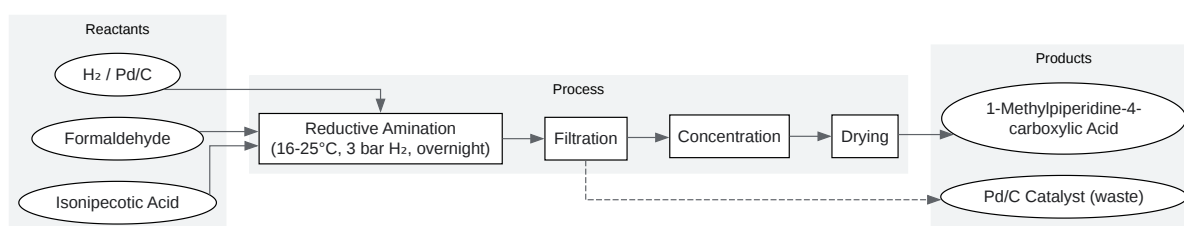
Procedure:

- In a suitable stainless steel hydrogenation reactor, a mixture of isonipecotic acid (1 kg, 7.74 mol) and water (10 L) is prepared.
- To this mixture, 10% Pd/C catalyst (100 g of 55% water paste) is added.
- Formaldehyde solution (720 g of 37% aqueous solution, 8.87 mol) is then added to the reactor.
- The reactor is sealed and pressurized with hydrogen gas to 3 bar.
- The reaction mixture is stirred vigorously (200-2500 rpm) at a temperature of 16-25 °C overnight.
- Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), the catalyst is removed by filtration. The filter cake is washed with water (500 mL).
- The combined filtrate is concentrated under reduced pressure to remove the bulk of the water.
- To remove residual water, the residue is azeotropically distilled with ethanol (2 x 1 L).

- The resulting solid is dried under vacuum at 50 °C overnight to yield **1-Methylpiperidine-4-carboxylic acid** as an off-white solid.

Expected Yield: ~98%

Below is a DOT language script for a diagram illustrating the synthesis workflow.



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Caption: Synthesis workflow for **1-Methylpiperidine-4-carboxylic acid**.

Uses in Drug Development

1-Methylpiperidine-4-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its piperidine scaffold is a common motif in centrally active drugs.

Intermediate for Lasmiditan Synthesis

The most prominent use of **1-Methylpiperidine-4-carboxylic acid** is as a key starting material in the synthesis of Lasmiditan.^{[1][7][8][9]} Lasmiditan is a selective serotonin 5-HT_{1F} receptor agonist used for the acute treatment of migraine.^[8]

Experimental Protocol: Synthesis of a Lasmiditan Precursor

The following is a representative protocol for the conversion of **1-Methylpiperidine-4-carboxylic acid** to its acid chloride, a key step in the synthesis of Lasmiditan.[9]

Materials:

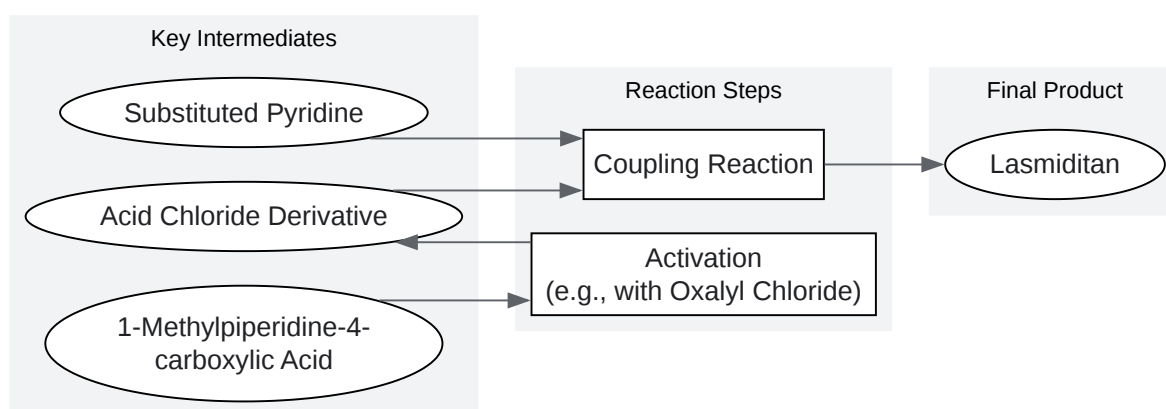
- **1-Methylpiperidine-4-carboxylic acid** hydrochloride
- Methylene chloride (DCM)
- Dimethylformamide (DMF)
- Oxalyl chloride
- Tetrahydrofuran (THF)
- 2-amino-6-bromopyridine (example of a downstream reactant)
- n-Butyllithium

Procedure:

- **1-Methylpiperidine-4-carboxylic acid** hydrochloride is dissolved in methylene chloride, and a catalytic amount of dimethylformamide is added.
- The reaction mixture is cooled to 5-10 °C.
- Oxalyl chloride is slowly added to the reaction mixture.
- The temperature is raised to 25-30 °C, and the mixture is stirred for approximately 2 hours.
- The solvent is removed by distillation to obtain **1-methylpiperidine-4-carboxylic acid** chloride.
- The resulting acid chloride is then dissolved in tetrahydrofuran.
- In a separate flask, a solution of the downstream coupling partner (e.g., a substituted pyridine) in THF is prepared and cooled to -78 °C.
- n-Butyllithium is added to the cooled solution of the coupling partner.

- The solution of **1-methylpiperidine-4-carboxylic acid** chloride is then added to this mixture, and the reaction is allowed to proceed.
- The reaction is quenched with an aqueous acid solution and the product is extracted with an organic solvent.

The following DOT script visualizes the role of **1-Methylpiperidine-4-carboxylic acid** in a simplified Lasmiditan synthesis pathway.



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Caption: Role of **1-Methylpiperidine-4-carboxylic acid** in Lasmiditan synthesis.

Precursor for Monoamine Reuptake Inhibitors

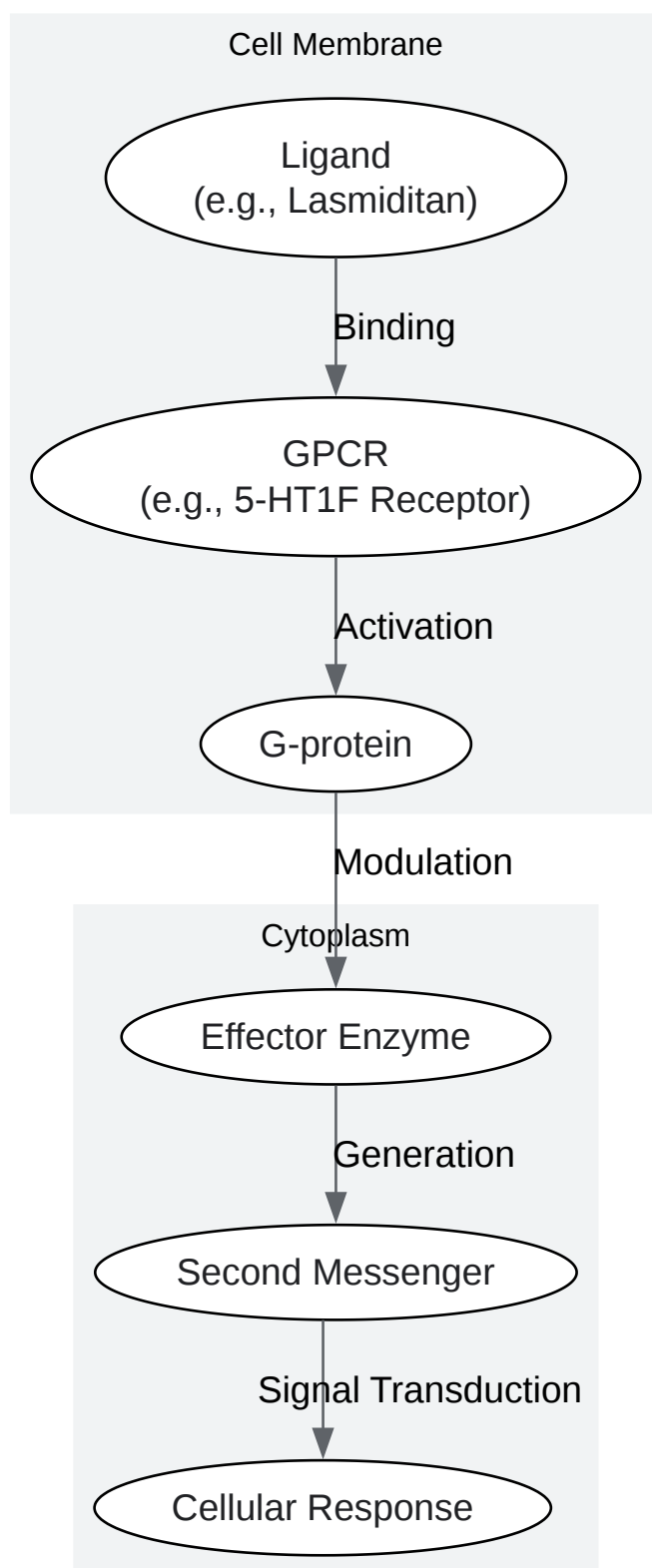
Derivatives of **1-Methylpiperidine-4-carboxylic acid** have been investigated as monoamine neurotransmitter re-uptake inhibitors.[10] These compounds have potential applications in the treatment of depression and other CNS disorders. The piperidine moiety serves as a scaffold for attaching various pharmacophoric groups to modulate activity at serotonin, norepinephrine, and dopamine transporters.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of **1-Methylpiperidine-4-carboxylic acid** are not extensively reported in the public domain. However, its structural relationship to other neuroactive compounds provides insights into its potential biological relevance.

The parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is a partial agonist of the GABAA receptor. The addition of a methyl group to the piperidine nitrogen, as in **1-Methylpiperidine-4-carboxylic acid**, can significantly alter the pharmacological properties of a molecule, including its receptor binding affinity and selectivity.^[11] While the direct interaction of **1-Methylpiperidine-4-carboxylic acid** with GABAA receptors is not well-characterized, its use in the synthesis of potent and selective 5-HT(1F) receptor agonists like Lasmiditan underscores the importance of the N-methylpiperidine-4-carbonyl moiety for achieving desired activity at specific G-protein coupled receptors.

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), such as the 5-HT(1F) receptor, which is the target of drugs derived from **1-Methylpiperidine-4-carboxylic acid**.



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Caption: Generalized GPCR signaling pathway.

Conclusion

1-Methylpiperidine-4-carboxylic acid (CAS 68947-43-3) is a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for drug discovery and development. The primary importance of this compound lies in its role as a key precursor to the anti-migraine drug Lasmiditan and its potential as a scaffold for the development of novel CNS-active agents. Further research into the direct biological activities of **1-Methylpiperidine-4-carboxylic acid** and its simple derivatives may unveil new therapeutic opportunities.

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